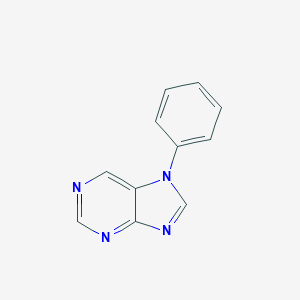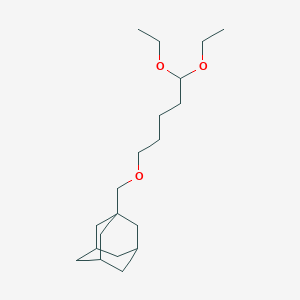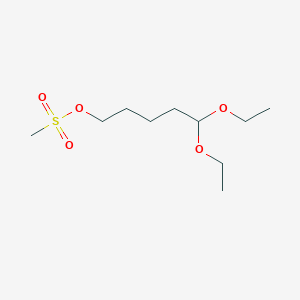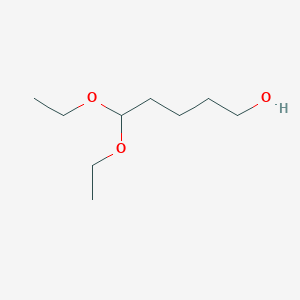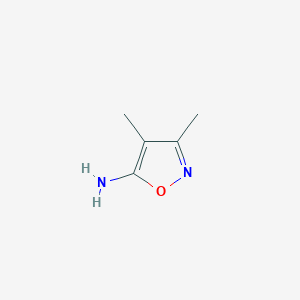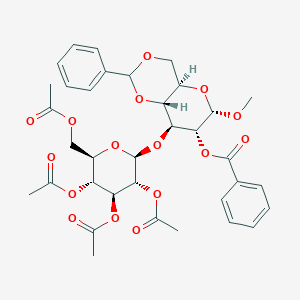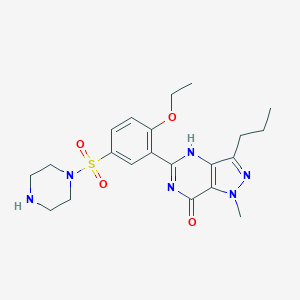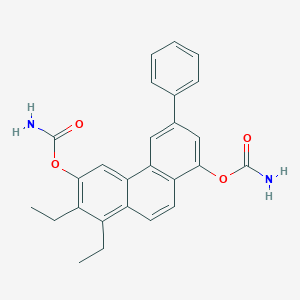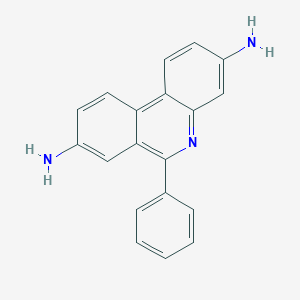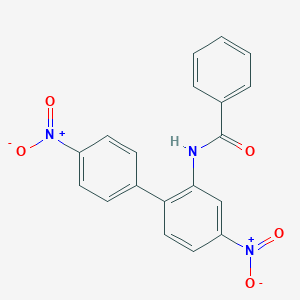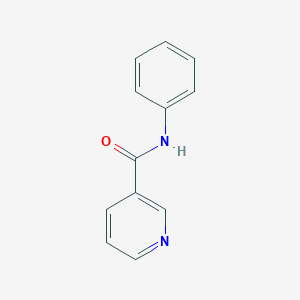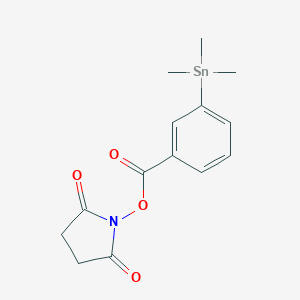
N-琥珀酰亚胺基-3-(三甲基锡)苯甲酸酯
描述
N-Succinimidyl 3-(trimethylstannyl)benzoate is an organotin compound widely used in the field of radiochemistry and bioconjugation. This compound is particularly valuable for its role in the radioiodination of proteins and peptides, making it a crucial reagent in the development of radiopharmaceuticals and diagnostic imaging agents .
科学研究应用
N-Succinimidyl 3-(trimethylstannyl)benzoate has several important applications in scientific research:
Radiochemistry: Used as a precursor for the synthesis of radioiodinated compounds, which are essential in diagnostic imaging and radiotherapy.
Bioconjugation: Facilitates the labeling of proteins and peptides with radioactive isotopes, enhancing their utility in biological assays and medical diagnostics.
Pharmaceutical Development: Plays a role in the development of radiopharmaceuticals for targeted cancer therapy and imaging.
作用机制
Target of Action
N-Succinimidyl 3-(Trimethylstannyl)benzoate, also known as N-Succinimidyl 3-Trimethylstannyl-benzoate, is primarily used for the radioiodination of monoclonal antibodies . Monoclonal antibodies are proteins produced by the immune system that can bind to specific targets, such as cancer cells, and are often used in targeted therapies .
Mode of Action
The compound acts as a precursor for the introduction of radioactive iodine into the monoclonal antibodies . The trimethylstannyl group in the compound is replaced by iodine in a process called Stille coupling, which allows the compound to be labeled with radioactive iodine . This labeled compound can then bind to the monoclonal antibodies, enabling the tracking and imaging of the antibodies in the body .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function and behavior of the monoclonal antibodies it labels . By labeling these antibodies with radioactive iodine, the compound allows for the visualization of these pathways and the tracking of the antibodies’ interactions with their targets .
Pharmacokinetics
The pharmacokinetics of N-Succinimidyl 3-(Trimethylstannyl)benzoate would largely depend on the properties of the monoclonal antibodies it is attached to . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by factors such as the size, charge, and hydrophobicity of the antibodies .
Result of Action
The primary result of the action of N-Succinimidyl 3-(Trimethylstannyl)benzoate is the labeling of monoclonal antibodies with radioactive iodine . This allows for the tracking and imaging of these antibodies in the body, which can be useful in both research and clinical settings .
Action Environment
The action of N-Succinimidyl 3-(Trimethylstannyl)benzoate can be influenced by various environmental factors. For example, the efficiency of the Stille coupling reaction used to label the compound with iodine can be affected by factors such as temperature and the presence of other chemical species . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH and the presence of proteases, which can degrade proteins .
生化分析
Biochemical Properties
It is known that this compound is used in the radioiodination of monoclonal antibodies . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in antibody production and function.
Cellular Effects
The cellular effects of N-Succinimidyl 3-(trimethylstannyl)benzoate are largely related to its role in antibody labeling and radioiodination . It may influence cell function by modifying the properties of antibodies, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its use in antibody labeling and radioiodination , it likely exerts its effects at the molecular level through binding interactions with antibodies and possibly other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl 3-(trimethylstannyl)benzoate typically involves the reaction of 3-(trimethylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like tetrahydrofuran under mild conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions
N-Succinimidyl 3-(trimethylstannyl)benzoate primarily undergoes substitution reactions, particularly in the context of radioiodination. The trimethylstannyl group is replaced by an iodine atom in the presence of an oxidizing agent such as tert-butylhydroperoxide .
Common Reagents and Conditions
Oxidizing Agents: tert-Butylhydroperoxide
Solvents: Tetrahydrofuran, dichloromethane
Reaction Conditions: Mild temperatures, typically around room temperature, and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major product formed from the substitution reaction is N-Succinimidyl 3-iodobenzoate, which is a valuable intermediate for further functionalization and conjugation to biomolecules .
相似化合物的比较
Similar Compounds
N-Succinimidyl 3-(tri-n-butylstannyl)benzoate: Another organotin compound used for similar radioiodination purposes.
N-Succinimidyl 4-guanidinomethyl-3-(trimethylstannyl)benzoate: Used for the synthesis of radioiodinated compounds with specific targeting capabilities.
Uniqueness
N-Succinimidyl 3-(trimethylstannyl)benzoate is unique due to its high reactivity and efficiency in substitution reactions, making it a preferred choice for the synthesis of radioiodinated compounds. Its trimethylstannyl group provides a balance between reactivity and stability, ensuring high yields and minimal side reactions .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNYODPPEZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153738 | |
| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122856-01-3 | |
| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Succinimidyl 3-(trimethylstannyl)benzoate in the context of these research papers?
A1: N-Succinimidyl 3-(trimethylstannyl)benzoate serves as a crucial intermediate reagent for radiolabeling antibodies and other biomolecules with the α-particle-emitting radionuclide Astatine-211 (211At) [1, 3-12]. This radiolabeling is particularly important for targeted alpha therapy (TAT) applications.
Q2: How does N-Succinimidyl 3-(trimethylstannyl)benzoate facilitate the attachment of 211At to targeting molecules like antibodies?
A2: N-Succinimidyl 3-(trimethylstannyl)benzoate acts as a linker molecule. The N-succinimidyl ester group reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. Subsequently, the trimethylstannyl group is readily replaced by 211At through a radiohalogenation reaction (astatodestannylation) [, , , ].
Q3: Are there alternative methods for radiolabeling antibodies with 211At?
A3: Yes, research has explored direct astatination of antibodies using an ε-lysyl-3-(trimethylstannyl)benzamide immunoconjugate. This method has shown promising results in achieving high yields and specific activity comparable to the traditional two-step procedure involving N-Succinimidyl 3-(trimethylstannyl)benzoate [].
Q4: What are the advantages of using N-Succinimidyl 3-(trimethylstannyl)benzoate for 211At radiolabeling?
A4: The procedure utilizing this compound offers several advantages:
- High radiochemical yields: Labeling efficiencies using this method typically range from 50% to 70% [].
- Rapid reaction kinetics: The reaction proceeds rapidly, which is crucial considering the 7.2-hour half-life of 211At [].
- Preservation of antibody immunoreactivity: Studies indicate that antibodies labeled using this method largely retain their ability to bind to target antigens [, ].
Q5: What challenges are associated with the use of N-Succinimidyl 3-(trimethylstannyl)benzoate in high-activity 211At radiolabeling?
A5: A significant challenge is the radiolytic effects of 211At α-particles, which can degrade the reagent and impact the synthesis yield of the final radiolabeled product, particularly at high activity levels required for clinical applications [].
Q6: How do solvents affect the radiolytic decomposition of N-Succinimidyl 3-(trimethylstannyl)benzoate during 211At radiolabeling?
A6: Research by Pozzi and Zalutsky demonstrated that the choice of solvent significantly influences radiolytic decomposition. For example, chloroform led to extensive degradation, while methanol and benzene provided greater stability [].
Q7: Beyond antibodies, what other molecules have been successfully labeled with 211At using N-Succinimidyl 3-(trimethylstannyl)benzoate?
A7: Researchers have successfully labeled various molecules, including:
- F(ab')2 fragments: Smaller antibody fragments, offering potentially improved pharmacokinetics [, ].
- Poly-L-lysine: Used as a carrier for both 211At and biotin in pretargeted radioimmunotherapy [, , ].
- Polymer particles: Explored for potential use in intracavitary radiotherapy [].
Q8: Are there any concerns regarding the in vivo stability of the bond between 211At and the targeting molecule after being linked by N-Succinimidyl 3-(trimethylstannyl)benzoate?
A9: While the labeling method generally maintains good stability, some studies observed a slight increase in normal tissue activity at later time points with 211At-labeled antibodies compared to their 125I-labeled counterparts. This suggests a potential minor release of free 211At in vivo []. Further research is needed to fully characterize the long-term stability of these conjugates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


